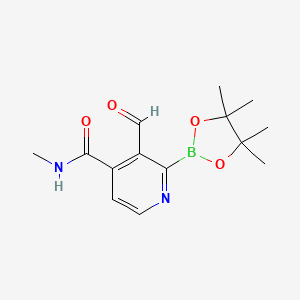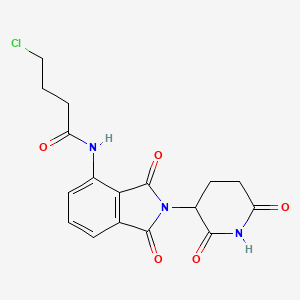
tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with other reagents under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an ammonia solution at low temperatures. The reaction mixture is then stirred and allowed to reach room temperature, where it continues to react for several hours. The final product is obtained through recrystallization from hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as distillation and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amines.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes or receptors in biological systems, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
Uniqueness
tert-Butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a piperidine ring, and a carbamate group. This combination imparts unique chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C14H27N3O3 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
tert-butyl N-[2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)17-14(4,5)11(18)16-10-6-8-15-9-7-10/h10,15H,6-9H2,1-5H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
VUJXSHZAPYERSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)


